3-Amino-3-(5-methylthiophen-3-yl)propanamide
Description
3-Amino-3-(5-methylthiophen-3-yl)propanamide (CAS: 1867625-10-2) is a chiral small molecule with the molecular formula C₈H₁₂N₂OS and a molecular weight of 184.26 g/mol . The compound features a thiophene ring substituted with a methyl group at the 5-position and an amino-propanamide side chain at the 3-position. The (3S)-enantiomer is specifically documented, highlighting its stereochemical relevance .
Properties
Molecular Formula |
C8H12N2OS |
|---|---|
Molecular Weight |
184.26 g/mol |
IUPAC Name |
3-amino-3-(5-methylthiophen-3-yl)propanamide |
InChI |
InChI=1S/C8H12N2OS/c1-5-2-6(4-12-5)7(9)3-8(10)11/h2,4,7H,3,9H2,1H3,(H2,10,11) |
InChI Key |
CWJVSJQHZNIJSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CS1)C(CC(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(5-methylthiophen-3-yl)propanamide typically involves the reaction of 5-methylthiophene-3-carboxylic acid with appropriate amines under controlled conditions. The process may include steps such as:
Esterification: Conversion of 5-methylthiophene-3-carboxylic acid to its ester derivative.
Amidation: Reaction of the ester with ammonia or an amine to form the amide.
Reduction: Reduction of the amide to the corresponding amine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow reactors can be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(5-methylthiophen-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the amide group to an amine using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the thiophene ring, facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, alkylating agents.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Amines: Formed through reduction reactions.
Substituted Thiophenes: Formed through nucleophilic substitution reactions.
Scientific Research Applications
3-Amino-3-(5-methylthiophen-3-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 3-Amino-3-(5-methylthiophen-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Chlorophenyl Derivatives
- (3S)-3-Amino-3-(4-chlorophenyl)propanamide (CAS: 1308301-15-6): Molecular formula: C₉H₁₁ClN₂O Molecular weight: 198.65 g/mol Key differences: Replaces the 5-methylthiophen-3-yl group with a 4-chlorophenyl ring.
- (3R)-3-Amino-3-(3-chlorophenyl)propanamide hydrochloride (CAS: 1376000-87-1): Molecular formula: C₉H₁₂Cl₂N₂O Molecular weight: 235.11 g/mol Key differences: The 3-chlorophenyl substitution and hydrochloride salt form enhance polarity and solubility. The (3R)-configuration may lead to divergent stereoselective interactions .
Hydroxyimino Derivatives
- 3-Amino-3-(hydroxyimino)-N-[2-(alkyl)phenyl]propanamides (e.g., compounds 23–25): Structural features: Replace the thiophene ring with hydroxyimino (N-OH) and substituted phenyl groups. Biological activity: Act as potent inhibitors of lysine-specific demethylase 1 (LSD1), with IC₅₀ values in the nanomolar range. Compound 23 (N-[2-(mercapto)phenyl] variant) exhibits a melting point of 324–325°C, indicating high crystallinity .
Heterocyclic Analogues
Thiazole- and Furan-Containing Compounds
- N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (31) :
Triazole Derivatives
- Exhibits tautomerism, as confirmed by NMR studies .
Table 1: Key Properties of 3-Amino-3-(5-methylthiophen-3-yl)propanamide and Analogues
Biological Activity
3-Amino-3-(5-methylthiophen-3-yl)propanamide is an organic compound that has garnered attention due to its potential biological activities. This article delves into the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The molecular formula of this compound is , with a molecular weight of approximately 184.26 g/mol. The compound features a thiophene ring substituted with a methyl group, which contributes to its unique chemical properties.
Synthesis Steps:
- Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to introduce bromine substituents.
- Amination: The brominated thiophene undergoes nucleophilic substitution with ammonia or an amine to introduce the amino group.
- Propanamide Formation: The resulting amino-thiophene is reacted with acrylonitrile or similar compounds to form the propanamide group.
These steps highlight the synthetic pathways that can be employed to obtain this compound, allowing for further exploration of its biological activities.
Biological Activity
Research indicates that compounds with thiophene moieties often exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The following sections summarize key findings regarding the biological activity of this compound.
Antioxidant Activity
Studies have shown that similar thiophene derivatives possess significant antioxidant capabilities. For instance, compounds with structural similarities to this compound have demonstrated the ability to inhibit lipid peroxidation and scavenge free radicals in vitro. This suggests potential applications in preventing oxidative stress-related diseases.
Enzyme Inhibition
Enzyme inhibition studies reveal that this compound may interact with various enzymes:
| Enzyme | Inhibition Type | IC50 Value |
|---|---|---|
| Cholinesterase (ChE) | Noncompetitive | 1.21 µM |
| Urease | Potent inhibitor | Not specified |
These findings suggest that the compound could be a candidate for treating conditions like Alzheimer's disease through its action on cholinesterases and other relevant pathways.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Hydrogen Bonding: The amino and thiophene groups can form hydrogen bonds with target proteins, potentially modulating their activity.
- Redox Reactions: The presence of sulfur in the thiophene ring may facilitate redox reactions, contributing to antioxidant properties.
- Molecular Docking Studies: Computational studies indicate that the compound can effectively dock with active sites of various enzymes, suggesting a basis for its inhibitory effects.
Case Studies and Research Findings
Several studies have investigated the biological effects of compounds related to this compound:
- Antioxidant Studies: In vitro experiments demonstrated significant inhibition of TBARS formation in rat brain homogenates, indicating strong antioxidant activity.
- Enzyme Inhibition Research: A series of derivatives were screened for their ability to inhibit cholinesterases and urease, revealing promising candidates for further pharmacological development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
